Testosterone enanthate
Overview
Description
Testosterone enanthate is a synthetic derivative of the primary male sex hormone, testosterone. It is an esterified form of testosterone, where the enanthate ester is attached to the 17-beta hydroxyl group of the testosterone molecule. This modification allows for a slower release of testosterone into the bloodstream when administered, making it a popular choice for hormone replacement therapy and performance enhancement . This compound is primarily used to treat conditions associated with low testosterone levels in men, such as hypogonadism, and is also used in hormone therapy for transgender men .
Scientific Research Applications
Testosterone enanthate has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Testosterone Enanthate (TE) is a synthetic derivative of the hormone testosterone . It primarily targets the androgen receptors within muscle cells . These receptors play a crucial role in the development of male sexual characteristics and the maintenance of muscle mass .
Mode of Action
Once administered, TE enters the bloodstream and binds to androgen receptors within muscle cells . This interaction initiates a cascade of cellular events that promote protein synthesis, resulting in increased muscle mass, strength gains, and improved physical performance .
Biochemical Pathways
TE influences several biochemical pathways. It enhances protein synthesis rates and improves nitrogen retention in the muscles . This leads to an increase in muscle mass and strength. Additionally, TE also plays a role in the regulation of IGF-1, a hormone that further supports muscle growth .
Pharmacokinetics
TE is designed to be slowly released from the injection site, maintaining effective levels of testosterone in the bloodstream for approximately 2 to 3 weeks . About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form . The inactivation of testosterone occurs primarily in the liver .
Result of Action
The molecular and cellular effects of TE’s action are multifaceted. It promotes muscle growth through increased red blood cell production and enhanced protein synthesis . On a cellular level, TE has been shown to support bone differentiation of MG-63 cells, a type of osteosarcoma cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TE. For instance, exposure to environmental stressors such as pesticides, radiation, air pollution, heavy metals, and other endocrine-disrupting chemicals can induce oxidative stress and lead to hormonal dysfunctions . Moreover, severe energy restriction can affect the behavioral effects of TE .
Safety and Hazards
Future Directions
Testosterone replacement therapy (TRT) has been used for many years to treat male hypogonadism . Newer treatment modalities have been introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .
Preparation Methods
The synthesis of testosterone enanthate involves several chemical steps:
Reduction and Hydrolysis: The etherate is then reduced using sodium borohydride or potassium borohydride in methanol, followed by hydrolysis with hydrochloric acid and sodium hydroxide to produce testosterone.
Halogenation: Finally, testosterone is reacted with heptanoyl chloride in the presence of benzene and pyridine to form this compound.
Industrial production methods typically involve similar steps but are optimized for higher yields and purity. The use of advanced purification techniques ensures the removal of impurities and side products, resulting in a high-quality final product .
Chemical Reactions Analysis
Testosterone enanthate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form androstenedione and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to testosterone or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Testosterone enanthate is often compared with other testosterone esters, such as testosterone cypionate and testosterone propionate:
Testosterone Cypionate: Similar to this compound, but with a slightly longer half-life, requiring less frequent injections
Testosterone Propionate: Has a shorter half-life, necessitating more frequent injections but providing quicker onset of action.
The choice between these compounds depends on the desired duration of action and frequency of administration. This compound is favored for its balance between duration and frequency, making it a convenient option for many users .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016540 | |
Record name | Testosterone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Testosterone enanthate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH). | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
315-37-7 | |
Record name | Testosterone enanthate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Testosterone enanthate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | testosterone enanthate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |
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Record name | Testosterone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Testosterone enantate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TESTOSTERONE ENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Testosterone enanthate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34-39ºC, 36 - 37.5 °C | |
Record name | Testosterone enanthate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Testosterone enanthate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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